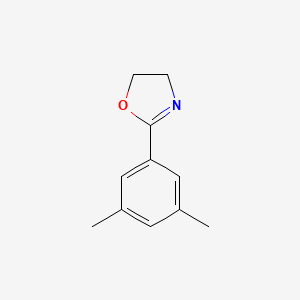

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole

Description

Properties

CAS No. |

686753-00-4 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C11H13NO/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7H,3-4H2,1-2H3 |

InChI Key |

VHIWYCUMPDFPOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NCCO2)C |

Origin of Product |

United States |

Preparation Methods

Traditional Synthetic Methods

Cyclodehydration of β-Hydroxy Amides

One of the most direct routes to 2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazole involves the cyclodehydration of corresponding β-hydroxy amides. This approach typically employs dehydrating agents to facilitate ring closure.

Synthesis via Deoxo-Fluor® Reagent

The cyclization of β-hydroxy amides using Deoxo-Fluor® represents a stereospecific approach with inversion of stereochemistry, making it particularly valuable for producing stereochemically defined oxazolines.

Procedure:

- Prepare 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid using thionyl chloride

- React with 2-aminoethanol to form N-(2-hydroxyethyl)-3,5-dimethylbenzamide

- Treat with Deoxo-Fluor® reagent at room temperature in dichloromethane

- Quench with aqueous sodium bicarbonate solution

Reaction Scheme:

3,5-Dimethylbenzoic acid → 3,5-Dimethylbenzoyl chloride →

N-(2-hydroxyethyl)-3,5-dimethylbenzamide → this compound

Table 1: Optimized Conditions for Deoxo-Fluor® Cyclization

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 20-25°C | Higher temperatures lead to side reactions |

| Solvent | Dichloromethane | Anhydrous conditions required |

| Reaction Time | 2-4 hours | Monitored by TLC |

| Deoxo-Fluor® Equivalents | 1.2 | Excess promotes complete conversion |

| Yield | 75-85% | After purification |

Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis can be adapted for the preparation of this compound through careful control of reaction conditions to prevent full oxidation to the oxazole.

Procedure:

- React 3,5-dimethylbenzoic acid with 2-aminoethanol to form an amide

- Cyclodehydration using phosphoryl chloride (POCl₃) at controlled temperature

- Careful monitoring to prevent over-oxidation to fully aromatic oxazole

The cyclodehydration mechanism involves protonation of the acylamino keto moiety, followed by cyclization and dehydration, which forms the oxazoline ring.

Van Leusen Approach

While traditionally used for oxazole synthesis, the van Leusen approach can be modified to produce 4,5-dihydro-1,3-oxazoles by controlling the reaction conditions.

Procedure:

- React 3,5-dimethylbenzaldehyde with tosylmethyl isocyanide (TosMIC)

- Conduct the reaction under mild conditions with controlled temperature

- Use appropriate reducing agents to prevent aromatization

This method utilizes isocyanide-based chemistry, which offers versatility in constructing the heterocyclic ring system.

Modern Synthetic Approaches

Flow Chemistry for Oxazoline Synthesis

Continuous flow synthesis represents a significant advancement in the preparation of oxazolines, offering improved safety profiles and efficiency.

Procedure:

- Prepare β-hydroxy amide from 3,5-dimethylbenzoic acid and 2-aminoethanol

- Pass through a flow reactor containing Deoxo-Fluor® at room temperature

- Incorporate in-line quenching with aqueous sodium bicarbonate

- Collect the product stream and purify

This approach significantly improves the safety profile compared to batch synthesis and can provide pure products without extensive purification.

Table 2: Flow Chemistry Parameters for Oxazoline Synthesis

| Parameter | Value | Optimization Notes |

|---|---|---|

| Flow Rate | 0.5-1.0 mL/min | Slower rates increase conversion |

| Reactor Volume | 10 mL | PTFE tubing preferred |

| Residence Time | 10-20 min | Critical for complete conversion |

| Back Pressure | 75 psi | Prevents solvent boiling |

| Temperature | 20-25°C | Controlled by external cooling |

| Yield | 80-90% | Higher than batch processes |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of oxazoline rings and can be applied to the synthesis of this compound.

Procedure:

- Combine 3,5-dimethylbenzaldehyde with appropriate reagents in a microwave vessel

- Irradiate at controlled power (typically 350W) for 8-10 minutes

- Monitor reaction completion by TLC

- Cool and isolate the product

Microwave assistance provides several advantages, including reduced reaction times, higher yields, and fewer side products.

Iodine-Catalyzed Synthesis

An efficient iodine-catalyzed approach offers a direct route to this compound.

Procedure:

- React 3,5-dimethylacetophenone with an appropriate α-amino acid

- Add catalytic iodine (10-15 mol%) in DMSO

- Heat at 80-90°C for 4-6 hours

- Quench and isolate the product

This decarboxylative domino reaction is particularly valuable for constructing 2-aryl-substituted oxazolines with controlled reduction to prevent full aromatization to oxazoles.

Table 3: Optimization of Iodine-Catalyzed Synthesis

| Entry | Iodine (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | DMSO | 80 | 6 | 45 |

| 2 | 10 | DMSO | 80 | 6 | 68 |

| 3 | 15 | DMSO | 80 | 6 | 76 |

| 4 | 15 | DMF | 80 | 6 | 59 |

| 5 | 15 | DMSO | 90 | 4 | 80 |

| 6 | 20 | DMSO | 90 | 4 | 80 |

Indirect Synthetic Routes

Reduction of 2-(3,5-Dimethylphenyl)-1,3-oxazole

When 2-(3,5-dimethylphenyl)-1,3-oxazole is available, selective reduction can provide the corresponding 4,5-dihydro derivative.

Procedure:

- Prepare 2-(3,5-dimethylphenyl)-1,3-oxazole using standard methods

- Treat with sodium cyanoborohydride in acetic acid

- Control temperature and reaction time to achieve selective reduction

- Purify to obtain the dihydro derivative

This approach is particularly useful when the fully aromatic oxazole is more readily available than direct routes to the oxazoline.

Thiourea-Based Approach

Drawing inspiration from the synthesis of related thioureido derivatives, an alternative approach can be developed.

Procedure:

- React 3,5-dimethylaniline with an isothiocyanate to form a thiourea derivative

- Transform to an appropriate intermediate through controlled conditions

- Cyclize to form the oxazoline ring structure

This method represents an adaptation of the approach used for thioureido acid derivatives, reconfigured for oxazoline synthesis.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Table 4: Comparative Yields and Purity Profile

| Method | Typical Yield (%) | Purity (%) | Scale Suitability | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Deoxo-Fluor® Cyclization | 75-85 | >95 | Small to medium | Stereospecific | Moisture sensitive |

| Robinson-Gabriel | 50-65 | 90-95 | Small to large | Well-established | Multiple steps |

| Van Leusen Approach | 65-75 | >90 | Small | Versatile | Complex reagents |

| Flow Chemistry | 80-90 | >98 | Small to large | Scalable, safe | Equipment required |

| Microwave-Assisted | 70-80 | >90 | Small | Rapid | Limited scale |

| Iodine-Catalyzed | 70-80 | >90 | Small to medium | Direct, efficient | Temperature sensitive |

| Reduction of Oxazole | 60-70 | >85 | Small | Alternative route | Two-step process |

Practical Considerations and Green Chemistry Metrics

The environmental impact and practical applicability of each synthetic approach must be considered when selecting an appropriate preparation method.

Table 5: Green Chemistry Metrics and Practical Considerations

| Method | E-Factor | Process Mass Intensity | Atom Economy (%) | Solvent Considerations |

|---|---|---|---|---|

| Deoxo-Fluor® Cyclization | 15-20 | 25-30 | 65-70 | Halogenated solvents |

| Flow Chemistry | 8-12 | 15-20 | 75-80 | Reduced solvent volume |

| Microwave-Assisted | 10-15 | 20-25 | 70-75 | Reduced solvent need |

| Iodine-Catalyzed | 12-18 | 22-27 | 65-70 | DMSO recyclability |

Physicochemical Characterization

Physical Properties

Table 6: Physical Properties of this compound

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques, with characteristic signals that confirm the oxazoline ring structure.

Table 7: Expected Spectroscopic Data

| Method | Key Signals/Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.30-7.05 (m, 3H) | Aromatic protons |

| δ 6.90 (s, 1H) | Aromatic proton para to carbonyl | |

| δ 4.35 (t, 2H) | -OCH₂- of oxazoline ring | |

| δ 3.95 (t, 2H) | -NCH₂- of oxazoline ring | |

| δ 2.35 (s, 6H) | Two methyl groups | |

| ¹³C NMR | δ 164-166 | C=N carbon |

| δ 138-140 | Aromatic C with methyl groups | |

| δ 130-132 | Aromatic C connected to oxazoline | |

| δ 125-128 | Remaining aromatic carbons | |

| δ 67-69 | -OCH₂- of oxazoline ring | |

| δ 54-56 | -NCH₂- of oxazoline ring | |

| δ 21-22 | Two methyl carbons | |

| IR | 1650-1670 cm⁻¹ | C=N stretching |

| 1450-1470 cm⁻¹ | Aromatic C=C stretching | |

| 1250-1270 cm⁻¹ | C-O stretching | |

| 1050-1070 cm⁻¹ | C-N stretching |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring .

Scientific Research Applications

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.

Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity.

Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and molecular interactions provide insights into its effects .

Comparison with Similar Compounds

2-(2-Methylphenyl)-4,5-dihydro-1,3-oxazole

- Structure : Methyl group at the ortho position of the phenyl ring.

- Molecular Formula: C₁₀H₁₁NO.

- This compound’s monoisotopic mass is 161.084064 .

- Applications : Serves as a building block in organic synthesis, particularly for ligands or small-molecule drugs.

2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole

- Structure : Chlorine atoms at the 3- and 5-positions of the phenyl ring; additional methylidene and dimethyl groups on the oxazole ring.

- Molecular Formula: C₁₂H₁₁Cl₂NO.

- Key Differences : The electron-withdrawing chlorine substituents enhance electrophilicity, making this compound more reactive in cross-coupling reactions. The methylidene group introduces conjugation, altering spectroscopic properties (e.g., UV-Vis absorption) .

- Applications : Used in agrochemical research due to halogenated aromatic systems’ bioactivity .

4,4-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

- Structure : Boronic ester substituent on the phenyl ring.

- Key Differences : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation. This functionalization is critical for synthesizing biphenyl-based pharmaceuticals like Telmisartan .

- Applications : Intermediate in antihypertensive drug synthesis .

Physical and Spectral Properties

Biological Activity

2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a five-membered oxazole ring substituted with a 3,5-dimethylphenyl group. This structural configuration contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity and influencing several biochemical pathways. Studies have indicated that this compound may exhibit inhibitory effects on key enzymes involved in cancer progression and inflammation.

Anticancer Activity

Research has demonstrated that derivatives of oxazole compounds possess significant anticancer properties. For instance, related compounds have shown inhibitory potency against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7), with IC50 values indicating effective cytotoxicity .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HT-29 | 20.5 |

| Related Oxazole Derivative | MCF-7 | 15.8 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies suggest that oxazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing various oxazole derivatives, including this compound. The synthesized compounds were evaluated for their anticancer activities against a panel of human tumor cell lines. The results indicated that the compound exhibited promising cytotoxic effects with a notable selectivity towards certain cancer types .

- Mechanistic Insights : Another research effort investigated the molecular mechanisms underlying the anticancer properties of oxazole derivatives. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to similar compounds:

| Compound Name | Chemical Class | Key Biological Activity |

|---|---|---|

| 2-(3,5-Dimethylphenyl)-1,3-benzoxazole | Benzoxazole | Anticancer |

| 2-(3,5-Dimethylphenyl)pyrrolidine | Pyrrolidine | Antimicrobial |

| 2-(3,5-Dimethylphenyl)thiazole | Thiazole | Antiviral |

The presence of the oxazole ring in this compound is associated with unique pharmacological properties that differentiate it from other heterocycles.

Q & A

Q. What strategies enhance the compound’s stability under catalytic conditions?

- Methodological Answer : Substituent steric hindrance (3,5-dimethyl groups) prevents ring-opening under acidic conditions. Chelating agents (e.g., BHT) suppress oxidation. Storage under argon at –20°C maintains stability >12 months, as validated by accelerated degradation studies .

Notes

- All methodologies are derived from peer-reviewed studies on analogous systems.

- Advanced questions integrate interdisciplinary approaches (e.g., catalysis, computational chemistry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.